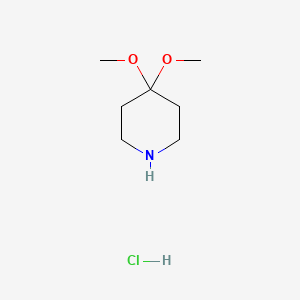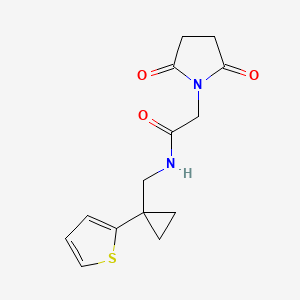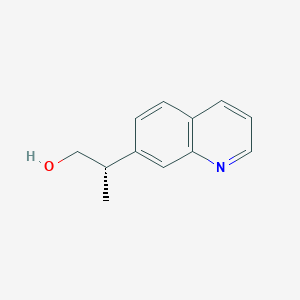
4,4-Dimethoxypiperidine hydrochloride
Descripción general
Descripción
4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66044 . It is used in the chemical industry .
Synthesis Analysis
The synthesis of 4,4-Dimethoxypiperidine hydrochloride involves the conversion of N-carbethoxy 4-piperidone to piperidone HCl hydrate . This process is considered to be simple, economical, and eco-friendly .Molecular Structure Analysis
The molecular structure of 4,4-Dimethoxypiperidine hydrochloride consists of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one chlorine atom, and two oxygen atoms .Aplicaciones Científicas De Investigación
Photochemical Studies
4,4-Dimethoxypiperidine hydrochloride is involved in photochemical reactions. For instance, Taylor and Kan (1963) demonstrated the formation of 1,4-dimers from 2-aminopyridine and similar compounds in hydrochloric acid solution under ultraviolet irradiation. This study highlights the chemical's potential in photochemical transformations (Taylor & Kan, 1963).
Synthesis of Polyhalogenated Compounds
Abboud et al. (2010) utilized a dimerization procedure, involving a compound structurally related to 4,4-dimethoxypiperidine hydrochloride, to synthesize polyhalogenated bipyridines. This process is important for creating compounds with diverse halogenation patterns, indicating the utility of similar structures in synthetic chemistry (Abboud et al., 2010).
Excimer Emission Studies
Research by Gangola et al. (1981) on 9-aminoacridine hydrochloride, a compound with some similarities to 4,4-dimethoxypiperidine hydrochloride, showed excimer emission in concentrated aqueous solutions. Such studies are significant in understanding the photophysical properties of similar compounds (Gangola, Joshi, & Pant, 1981).
Stereochemical and Catalytic Studies
In the field of stereochemistry and catalysis, compounds like 4,4-dimethoxypiperidine hydrochloride have been used. O'Reilly et al. (1990) demonstrated the preparation of optically pure compounds through Pictet-Spengler ring closure, indicating potential applications in asymmetric synthesis and chiral chemistry (O'Reilly, Derwin, & Lin, 1990).
Synthesis of Fine Chemicals
Cheng Zhong-yun (2005) discussed the synthesis and development of fine chemicals using compounds structurally related to 4,4-dimethoxypiperidine hydrochloride. This research underscores the role of such compounds in the production of various fine chemicals, highlighting their industrial importance (Cheng Zhong-yun, 2005).
Applications in Drug Synthesis
The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in drug synthesis, has been studied by Wang Ling-ya (2015). This research demonstrates the use of similar compounds in the synthesis of intermediates for pharmaceuticals, pesticides, and chemicals (Wang Ling-ya, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4-dimethoxypiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLUXVNVZPVERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxypiperidine hydrochloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2491559.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491560.png)

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)


![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)
![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)